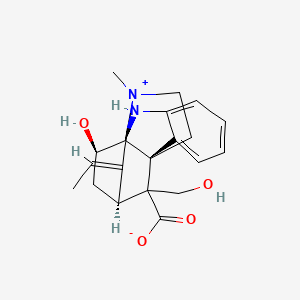
Echitaminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Echitaminic acid is an alkaloid isolated from the trunk bark of Alstonia scholaris, a tropical tree native to the Indian subcontinent, Australasia, and the Malay Peninsula . This compound is part of a larger group of monoterpenoid indole alkaloids, which are known for their diverse biological activities .
Méthodes De Préparation
Echitaminic acid can be synthesized through various methods. One common approach involves the extraction from the trunk bark of Alstonia scholaris using methanol in a Soxhlet apparatus . The concentrated methanol extracts are then adsorbed on silica gel and chromatographed over silica gel columns, eluting with petroleum ether, chloroform, and methanol successively to isolate the compound
Analyse Des Réactions Chimiques
Echitaminic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Echitaminic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of monoterpenoid indole alkaloids . In biology and medicine, this compound has shown potential as an antimalarial agent, exhibiting in vitro activity against Plasmodium falciparum . Additionally, it has been investigated for its anticancer properties, with studies indicating its ability to inhibit the growth of cancer cells . In industry, this compound is used in the development of pharmaceuticals and other bioactive compounds .
Mécanisme D'action
The mechanism of action of echitaminic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation . For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the regulation of cell cycle and apoptosis . This inhibition leads to the suppression of cancer cell growth and induction of cell death .
Comparaison Avec Des Composés Similaires
Echitaminic acid is similar to other monoterpenoid indole alkaloids, such as strictamine and akuammicine . it is unique in its specific chemical structure and biological activities . For instance, while strictamine also exhibits antiviral activity, this compound has shown a broader range of biological effects, including antimalarial and anticancer properties . This makes this compound a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C21H26N2O4 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(1S,9R,10R,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23(2)9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17+,19?,20-,21-,23?/m0/s1 |
Clé InChI |
AHPUGTDAOMLACC-LKURQQSKSA-N |
SMILES isomérique |
C/C=C\1/C[N+]2(CC[C@@]34[C@@]2([C@@H](C[C@@H]1C3(CO)C(=O)[O-])O)NC5=CC=CC=C45)C |
SMILES canonique |
CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)[O-])O)NC5=CC=CC=C45)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


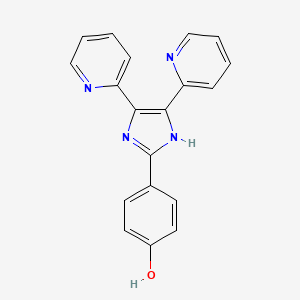
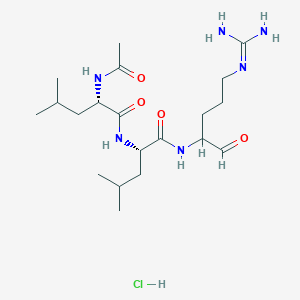
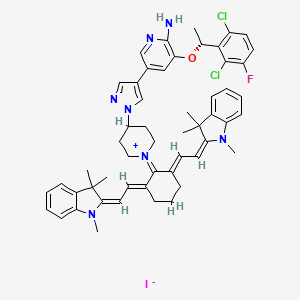
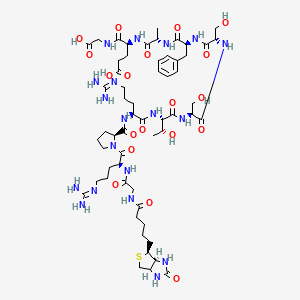
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)


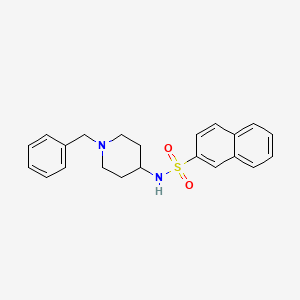
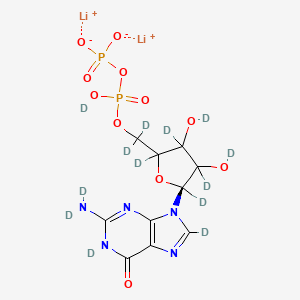
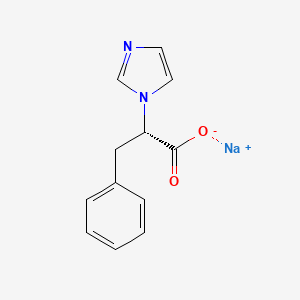
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
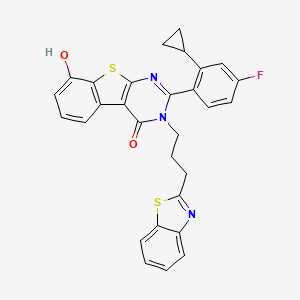
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)

